molecular formula C22H22N2O5S B2603389 (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide CAS No. 951655-99-5

(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide

Cat. No.: B2603389
CAS No.: 951655-99-5
M. Wt: 426.49
InChI Key: LVBSWRMRNBSZJC-ZRDIBKRKSA-N
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Description

(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the indole ring and an oxan-2-yloxy group linked to the prop-2-enamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the sulfonylated indole with an appropriate prop-2-enamide derivative under basic conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole ring can interact with various receptors and enzymes, modulating their activity. The oxan-2-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[1-(benzenesulfonyl)-1H-indol-3-yl]-N-(oxan-2-yloxy)prop-2-enamide: Similar structure but with the benzenesulfonyl group at a different position on the indole ring.

    (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(methoxy)prop-2-enamide: Similar structure but with a methoxy group instead of an oxan-2-yloxy group.

Uniqueness

The uniqueness of (2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The combination of the benzenesulfonyl and oxan-2-yloxy groups provides a distinct chemical profile that can be exploited for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-21(23-29-22-8-4-5-15-28-22)12-10-17-9-11-20-18(16-17)13-14-24(20)30(26,27)19-6-2-1-3-7-19/h1-3,6-7,9-14,16,22H,4-5,8,15H2,(H,23,25)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBSWRMRNBSZJC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)ONC(=O)C=CC2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)ONC(=O)/C=C/C2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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